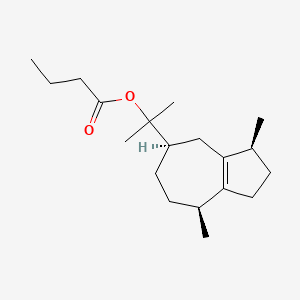

Guaiyl butyrate

Description

Guaiyl butyrate (CAS 73003-91-5; EINECS 277-213-2) is an ester derived from guaiol (a sesquiterpene alcohol) and butyric acid. It is primarily utilized as a fragrance agent in perfumery and cosmetics due to its aromatic properties . Its chemical structure includes a 1-methyl-1-(octahydro-3,8-dimethylazulen-5-yl)ethyl group esterified with butyric acid, as described in supplier databases . Unlike simpler butyrate esters, this compound’s complex sesquiterpene backbone contributes to its unique olfactory characteristics, making it valuable in niche fragrance formulations.

Properties

CAS No. |

73003-91-5 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-yl butanoate |

InChI |

InChI=1S/C19H32O2/c1-6-7-18(20)21-19(4,5)15-10-8-13(2)16-11-9-14(3)17(16)12-15/h13-15H,6-12H2,1-5H3/t13-,14-,15+/m0/s1 |

InChI Key |

FZRQHSNXHSRRMX-SOUVJXGZSA-N |

SMILES |

CCCC(=O)OC(C)(C)C1CCC(C2=C(C1)C(CC2)C)C |

Isomeric SMILES |

CCCC(=O)OC(C)(C)[C@@H]1CC[C@@H](C2=C(C1)[C@H](CC2)C)C |

Canonical SMILES |

CCCC(=O)OC(C)(C)C1CCC(C2=C(C1)C(CC2)C)C |

Other CAS No. |

73003-91-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Butyrate esters vary significantly in structure, influencing their physical properties and applications:

Physical Properties

- Ethyl butyrate : Boiling point 120–121°C; fruity odor; low water solubility .

- Butyl butyrate : Extracted via hexadecane (partition coefficient >300); optimal microbial production at pH 5.8 .

- β-Phenylethyl butyrate : Vaporization enthalpy (ΔvapH) = 69.70 kJ/mol at 298.15 K .

- This compound: Data on melting/boiling points absent in evidence; noted for stability in fragrance formulations .

Pharmacological and Industrial Relevance

- Butyrate salts (e.g., potassium butyrate) show anti-inflammatory properties via NF-κB inhibition , but butyrate esters like this compound lack documented therapeutic roles.

- Butyl butyrate is prioritized in biofuel research due to high microbial titers (5.1–7.2 g/L) and compatibility with lipase-catalyzed esterification .

- Ethyl butyrate dominates food industries for cost-effectiveness and pineapple-like flavor .

Microbial Production Advancements

Butyl butyrate biosynthesis represents a milestone in metabolic engineering. Co-culturing E. coli strains EB243 (butanol producer) and EB243ΔadhE2::yciAh (butyrate producer) at a 1:4 ratio yielded 5.1 g/L butyl butyrate, with glucose conversion rates up to 0.34 g/g . Challenges include balancing oxygen demands for dual-pathway efficiency .

Fragrance vs. Flavor Prioritization

While this compound serves specialized fragrance markets, ethyl and hexyl esters are mass-produced for food and cosmetics. For example, ethyl butyrate constitutes ~30% of artificial orange flavorings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.